molecular formula C27H30N2O5 B11156743 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

Cat. No.: B11156743
M. Wt: 462.5 g/mol
InChI Key: WYIDGUIARBXFFJ-UHFFFAOYSA-N
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Description

2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)-N-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromen-3-yl group, a morpholin-4-ylmethyl group, and an acetamide linkage, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)-N-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}ACETAMIDE typically involves multi-step organic reactionsThe final step involves the acetamide formation under controlled conditions, such as using acetic anhydride or acetyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)-N-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydroxide, potassium carbonate

    Acids: Hydrochloric acid, sulfuric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)-N-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)-N-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid
  • 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO ©CHROMEN-3-YL ACETATE

Uniqueness

Compared to similar compounds, 2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)-N-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholin-4-ylmethyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C27H30N2O5

Molecular Weight

462.5 g/mol

IUPAC Name

2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C27H30N2O5/c1-18-24(11-10-22-21-4-2-3-5-23(21)27(31)34-26(18)22)33-17-25(30)28-20-8-6-19(7-9-20)16-29-12-14-32-15-13-29/h6-11H,2-5,12-17H2,1H3,(H,28,30)

InChI Key

WYIDGUIARBXFFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)NC4=CC=C(C=C4)CN5CCOCC5

Origin of Product

United States

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